BosentanAcetate

描述

Overview of Endothelin System and Receptor Antagonism

The endothelin (ET) system is centered around a family of potent vasoconstrictive peptides, with endothelin-1 (B181129) (ET-1) being the most prominent and powerful isoform. google.comenvironmentclearance.nic.in Synthesized primarily by vascular endothelial cells, ET-1 exerts its effects by binding to two distinct G-protein coupled receptor subtypes: ET-A and ET-B. google.comgoogle.com

The activation of ET-A receptors , located on vascular smooth muscle cells, leads to pronounced and sustained vasoconstriction and cell proliferation. google.comgoogle.com In contrast, the role of ET-B receptors is more complex. While ET-B receptors on smooth muscle also mediate vasoconstriction, those on endothelial cells are involved in vasodilation through the release of nitric oxide and prostacyclin. google.comgoogle.com Furthermore, ET-B receptors play a crucial role in the clearance of circulating ET-1. nih.gov

In pathological conditions such as pulmonary arterial hypertension (PAH), there is an overproduction of ET-1. google.comas-1.co.jp This leads to an imbalance in vascular tone, promoting vasoconstriction, smooth muscle proliferation, fibrosis, and inflammation, which are hallmarks of the disease. google.comusp.org

Endothelin Receptor Antagonists (ERAs) are a class of drugs that block the binding of endothelin to its receptors, thereby mitigating its harmful effects. as-1.co.jpresearchgate.net These antagonists can be classified based on their receptor selectivity:

Selective ET-A receptor antagonists (e.g., ambrisentan (B1667022), sitaxsentan) primarily target the ET-A receptor, aiming to inhibit vasoconstriction and proliferation while preserving the vasodilatory and clearance functions of the ET-B receptor. rsc.org

Dual (or mixed) ET-A and ET-B receptor antagonists (e.g., bosentan (B193191), macitentan) block both receptor subtypes. rsc.org The rationale for dual antagonism is to achieve a more comprehensive blockade of the endothelin system, as both receptor subtypes can contribute to the pathological effects in certain disease states. rsc.org

The development of ERAs has been a significant milestone, providing targeted oral therapy for conditions like PAH and opening avenues for research in other diseases, including certain cancers, fibrotic disorders, and renal disease. google.com

Historical Development and Significance of Bosentan Class Compounds

The journey to develop effective endothelin receptor antagonists began shortly after the discovery of endothelin in the late 1980s. The first generation of antagonists were peptide-based, which had limited utility due to their poor oral bioavailability and short half-life. The breakthrough came with the development of non-peptide, orally active antagonists.

Bosentan stands out as a landmark compound in this class. Discovered by scientists at Hoffmann-La Roche in the early 1990s, it was the first orally active dual endothelin receptor antagonist. researchgate.net Its development marked a pivotal moment in the treatment of pulmonary arterial hypertension (PAH). researchgate.netrndsystems.com The approval of bosentan for PAH in the early 2000s provided a much-needed therapeutic option for this severe and progressive disease. environmentclearance.nic.in

Bosentan is a sulfonamide-based compound and is considered a dual antagonist, though it has a somewhat higher affinity for the ET-A receptor compared to the ET-B receptor. rsc.orgeurekaselect.com Clinical trials demonstrated that bosentan improves exercise capacity, hemodynamics, and functional class, and it can slow the progression of PAH. environmentclearance.nic.inrndsystems.com

The success of bosentan spurred further research, leading to the development of other ERAs with different properties, such as improved receptor selectivity, longer half-life, and different metabolic profiles. This includes the ET-A selective antagonists ambrisentan and sitaxsentan, and the second-generation dual antagonist macitentan (B1675890), which was designed for improved tissue penetration and a longer duration of action. rsc.orgrndsystems.com

The development and study of bosentan and its successors have been instrumental in establishing the endothelin pathway as a key therapeutic target in PAH and continue to inform research into its role in other diseases.

Role of Bosentan Acetate (B1210297) within Endothelin Receptor Antagonist Research Landscape

In the extensive field of endothelin receptor antagonist research, which is dominated by well-characterized compounds like bosentan and ambrisentan, the specific entity known as Bosentan Acetate occupies a more niche position.

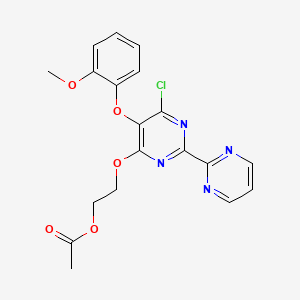

Chemically, Bosentan Acetate, with the IUPAC name 2-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethyl acetate and CAS number 1160515-46-7, is a distinct molecule from bosentan. smolecule.com Notably, it lacks the characteristic 4-tert-butyl-benzenesulfonamide group of bosentan, featuring a chloro group instead.

Despite its distinct structure, some chemical suppliers have classified Bosentan Acetate as a mixed endothelin receptor antagonist. as-1.co.jpintlab.org This suggests a potential role as a vasodilator and antihypertensive agent, although extensive, peer-reviewed research detailing its specific binding affinities and functional antagonism at the endothelin receptors is not widely published in the public domain.

It is important to distinguish "Bosentan Acetate" from other related compounds that have emerged from the synthesis and analysis of bosentan. For instance, a compound referred to as O-Acetyl Bosentan is available as a pharmaceutical analytical impurity standard from USP. usp.org This compound, with the chemical name 2-((6-((4-(tert-butyl)phenyl)sulfonamido)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)oxy)ethyl acetate, is an acetylated derivative of bosentan itself and is used for analytical and quality control purposes in the manufacturing of bosentan.

The landscape of bosentan-related compounds also includes numerous synthetic intermediates. One such key intermediate is 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide . nih.gov This molecule shares a significant structural backbone with both bosentan and the aforementioned "Bosentan Acetate," highlighting the chemical lineage within this class of compounds. The synthesis of bosentan often involves the reaction of this chloro-intermediate with ethylene (B1197577) glycol. eurekaselect.comquickcompany.in

Structure

3D Structure

属性

分子式 |

C19H17ClN4O5 |

|---|---|

分子量 |

416.8 g/mol |

IUPAC 名称 |

2-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethyl acetate |

InChI |

InChI=1S/C19H17ClN4O5/c1-12(25)27-10-11-28-19-15(29-14-7-4-3-6-13(14)26-2)16(20)23-18(24-19)17-21-8-5-9-22-17/h3-9H,10-11H2,1-2H3 |

InChI 键 |

KJEZKGYUNLEMOC-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OCCOC1=C(C(=NC(=N1)C2=NC=CC=N2)Cl)OC3=CC=CC=C3OC |

产品来源 |

United States |

Synthetic Approaches and Chemical Modification of Bosentan Acetate Derivatives

Established Synthetic Routes to Bosentan (B193191) and its Precursors

The synthesis of Bosentan, a dual endothelin receptor antagonist, has been approached through various methods since its initial disclosure. benthamdirect.com The primary routes involve the condensation of key intermediates, which have been optimized over time to improve yield and purity. benthamdirect.compsu.edu

The foundational synthesis of Bosentan involves the reaction between 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine and 4-tert-butylbenzenesulfonamide. benthamdirect.comresearchgate.net This initial step yields an intermediate, p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzenesulfonamide, which is then reacted with ethylene (B1197577) glycol. psu.eduresearchgate.net

A common synthetic pathway involves the following key steps:

Condensation: The process begins with the condensation of 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine with 4-tert-butyl benzene (B151609) sulfonamide. psu.edu This reaction is often carried out in a solvent like dimethylsulfoxide (DMSO) or toluene, and in the presence of a base such as potassium carbonate. psu.edu

Formation of the Sulfonamide Intermediate: This condensation results in the formation of p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(2-pyrimidinyl)pyrimidin-4-yl] benzenesulfonamide. psu.edu This intermediate can be isolated as a salt, for instance, a potassium salt. psu.eduresearchgate.net

Coupling with Ethylene Glycol: The sulfonamide intermediate is then coupled with ethylene glycol to introduce the hydroxyethoxy side chain. psu.eduquickcompany.in Early methods utilized sodium ethylene glycolate (B3277807) in ethylene glycol at elevated temperatures. psu.eduquickcompany.in

The following table outlines the key intermediates and reagents in a typical Bosentan synthesis:

| Intermediate/Reagent | Chemical Name | Role in Synthesis |

|---|---|---|

| Intermediate 1 | 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine | Starting material containing the core pyrimidine (B1678525) structure. researchgate.net |

| Intermediate 2 | 4-tert-butylbenzenesulfonamide | Provides the sulfonamide group and the tert-butylphenyl moiety. researchgate.net |

| Intermediate 3 | p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl] benzenesulfonamide | Key chlorinated intermediate formed after the initial condensation. researchgate.net |

| Reagent | Ethylene glycol | Reacts with the chlorinated intermediate to form the final Bosentan structure. quickcompany.in |

| Base | Potassium Carbonate / Sodium Hydroxide (B78521) | Used to facilitate the condensation and coupling reactions. psu.eduquickcompany.in |

Initial synthetic routes for Bosentan faced challenges, including the formation of impurities and the use of hazardous reagents, which prompted the development of optimization strategies. psu.edu Key areas of improvement have focused on solvent choice, reaction conditions, and purification methods to enhance both yield and purity. psu.eduarchivemarketresearch.com

Process Improvements and Optimization:

Solvent and Base Selection: The use of anisole (B1667542) as a high-boiling solvent in a one-pot synthesis with potassium carbonate as the base has been shown to be effective for both stages of the synthesis, leading to good yield and purity. psu.edu This method also allows for the recovery of up to 90% of the anisole on a commercial scale. psu.edu

Temperature Control: Optimizing the reaction temperature is crucial. For the condensation step in anisole, a temperature range of 120-125°C was found to provide the best balance between reaction speed and impurity formation. psu.edu

Purification Techniques: The removal of impurities, such as the dimer impurity N, N'-(ethane-1,2diyl{oxy[5-(2-methoxy)-2,2'-bipyrimidine-6,4-diyl]})bis(4-tert-butylbenzenesulphonamide), is a critical step. researchgate.net A novel purification method involves the formation of a bosentan ammonium (B1175870) salt using inexpensive ammonium hydroxide to effectively remove this and other critical impurities. researchgate.net Further purification can be achieved through recrystallization from solvent mixtures like acetone (B3395972) and ethyl acetate (B1210297), followed by carbon treatment. psu.edu

Reduction of Process Steps: A second-generation manufacturing process streamlined the synthesis by reducing the number of isolations from six to three and drying operations from five to two. researchgate.netresearchgate.net This was achieved in part by replacing solvents like DMF and ethylene glycol with toluene, which also eliminated two aqueous waste streams. researchgate.netresearchgate.net

These optimizations have led to more cost-effective, environmentally friendly, and high-yielding production processes for highly pure Bosentan monohydrate. psu.eduarchivemarketresearch.com

Exploration of Novel Bosentan Acetate Derivatives and Analogues

The development of novel Bosentan derivatives and analogues is driven by the need to overcome limitations of the parent drug, such as resistance and adverse effects. researchgate.net Research in this area focuses on structural modifications to enhance therapeutic efficacy and pharmacokinetic properties. researchgate.net

The design of new Bosentan analogues often involves modifying specific parts of the molecule to improve its interaction with endothelin receptors or to alter its physicochemical properties. researchgate.netresearchgate.net

Key structural modification strategies include:

Modification of the Sulfonamide Group: One approach involves replacing the tert-butyl benzene sulfonamide moiety with different alkyl sulfamide (B24259) groups. This led to the development of Macitentan (B1675890), a derivative with altered efficacy at the ETA and ETB receptors. researchgate.net

Introduction of Triazole Rings: The synthesis of 1,4-disubstituted 1,2,3-triazolo-bosentan derivatives has been explored. This modification involves introducing a triazole ring, which can potentially enhance the biological activity of the compound. cambridge.org

Systematic SAR Studies: Structure-activity relationship (SAR) studies are crucial in guiding the design of new derivatives. These studies help in understanding how different functional groups and structural features influence the compound's activity as an endothelin receptor antagonist.

The synthesis of modified Bosentan compounds builds upon the established synthetic routes for the parent drug, incorporating additional steps to introduce new functional groups or moieties.

Examples of synthesized derivatives:

Triazole Derivatives: Novel 1,4-disubstituted 1,2,3-triazolo-bosentan derivatives have been synthesized and evaluated for their potential antimicrobial and anticancer activities. cambridge.org

Analogues with Improved Efficacy: Researchers have synthesized new bosentan derivatives and evaluated their therapeutic efficacy in pulmonary arterial hypertension (PAH). researchgate.net Molecular docking and in vitro assays were used to identify promising candidates, with some derivatives showing impressive ability to reduce PAH in animal models. researchgate.net

The following table provides examples of chemically modified Bosentan compounds and their intended purpose:

| Derivative Type | Modification | Intended Purpose/Observed Effect |

|---|---|---|

| Macitentan | Replacement of the tert-butyl benzene sulfonamide with alkyl sulfamide moieties. | Altered efficacy at ETA and ETB receptors. researchgate.net |

| 1,2,3-Triazolo-Bosentan Derivatives | Introduction of a 1,4-disubstituted 1,2,3-triazole ring. | Exploration of antimicrobial and anticancer activities. cambridge.org |

Crystallographic and Polymorphic Research of Bosentan Forms

The solid-state properties of Bosentan, including its crystal structure and polymorphism, are critical for its formulation and bioavailability. acs.org Extensive research has been conducted to characterize different crystalline forms of Bosentan.

Crystalline Bosentan monohydrate has been a primary focus of these studies. acs.orgnih.gov X-ray diffraction (XRD) studies have confirmed that it crystallizes in the monoclinic P21/c system. acs.orgnih.gov The crystal structure reveals that the Bosentan molecule adopts a bent conformation. cambridge.orgresearchgate.net

In addition to the monohydrate, several other crystalline forms and cocrystals of Bosentan have been identified and characterized. ub.edugoogle.com These include different anhydrous polymorphs and solvates. google.com For instance, crystalline forms designated as Form 6 and Form 7 have been characterized by their unique X-ray powder diffraction (XRPD) patterns and differential scanning calorimetry (DSC) traces. google.com

The study of amorphization of crystalline Bosentan monohydrate through processes like vitrification and cryomilling has also been undertaken to understand its impact on properties like dissolution rate. nih.govresearchgate.net

The following table summarizes key crystallographic data for Bosentan monohydrate:

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | acs.orgnih.gov |

| Space Group | P21/c | acs.orgnih.gov |

| a (Å) | 12.3393(4) | acs.org |

| b (Å) | 15.1238(6) | acs.org |

| c (Å) | 14.6988(4) | acs.org |

| β (°) | 95.037(3) | acs.org |

Pre Clinical Pharmacological Investigations of Bosentan

Endothelin Receptor Binding Kinetics and Affinity Profiling

ETA and ETB Receptor Antagonism Characteristics

Bosentan (B193191) functions as a dual and competitive antagonist for both ETA and ETB receptors. tandfonline.comdrugbank.com This means it blocks the action of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, at both receptor subtypes. drugbank.compatsnap.com The antagonism is specific, as bosentan does not significantly affect the binding of numerous other peptides, prostaglandins, and neurotransmitters to their respective receptors. nih.govresearchgate.net Studies have shown that bosentan potently antagonizes the vascular responses elicited by endothelins. tandfonline.com For instance, it competitively inhibits contractions induced by ET-1 in isolated rat aorta, which are mediated by ETA receptors, and also inhibits responses mediated by ETB agonists. nih.govresearchgate.net While classified as a dual antagonist, bosentan exhibits a higher affinity for the ETA receptor compared to the ETB receptor. drugbank.comresearchgate.net The receptor occupancy half-life for bosentan at the ETA receptor is relatively short, measured at approximately 70 seconds. jnjmedicalconnect.comnih.gov

Competitive Binding Studies with Endogenous Ligands

Bosentan competitively antagonizes the specific binding of radiolabeled ET-1 to both ETA and ETB receptors. nih.govmedchemexpress.com In studies using human smooth muscle cells, which are rich in ETA receptors, and human placenta, which has a high density of ETB receptors, bosentan effectively displaced the binding of 125I-labeled ET-1. nih.govmedchemexpress.com This competitive action prevents ET-1 from binding to its receptors and initiating the downstream signaling cascades that lead to effects like vasoconstriction and cell proliferation. patsnap.com The competitive nature of this interaction has been demonstrated in various tissues, including rat bladder, where bosentan increased the dissociation constant of [125I]ET-1 binding without altering the maximal number of binding sites. nih.gov

Determination of Dissociation Constants (Ki) and Inhibition Constants (IC50)

The affinity of bosentan for endothelin receptors has been quantified through the determination of its dissociation constant (Ki) and half-maximal inhibitory concentration (IC50). The Ki value represents the concentration of the inhibitor required to bind to half of the available receptors and is an indicator of binding affinity. aatbio.comsciencesnail.com The IC50 value is the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function. aatbio.com

In studies on human smooth muscle cells, bosentan demonstrated a Ki of 4.7 nM for the ETA receptor. nih.govmedchemexpress.com For the ETB receptor, the Ki value was found to be 95 nM in human placenta. nih.govmedchemexpress.com Another study reported an IC50 value of 95 nM for the ETB receptor. drugbank.com Further research has highlighted the difference in potency at the two receptor subtypes, with mean IC50 values of 7.1 nM for ETA and 474.8 nM for ETB in an in vitro labeling assay, indicating a 67-fold greater selectivity for the ETA receptor. medchemexpress.com In isolated perfused rat lungs, bosentan inhibited ET-1-induced vasoconstriction with an IC50 of 0.2 µM for the ETA-mediated component and 19 µM for the ETB-mediated component. nih.gov

Table 1: Bosentan Receptor Binding Affinity and Inhibition Constants

| Receptor Subtype | Tissue/Cell Type | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| ETA | Human Smooth Muscle Cells | Ki | 4.7 | nih.gov, medchemexpress.com |

| ETB | Human Placenta | Ki | 95 | nih.gov, medchemexpress.com |

| ETA | Not Specified | IC50 | 7.1 | medchemexpress.com |

| ETB | Not Specified | IC50 | 474.8 | medchemexpress.com |

Receptor Selectivity and Specificity Assessment

Bosentan is characterized as a mixed ETA/ETB receptor antagonist, though it possesses a notable preference for the ETA subtype. drugbank.comresearchgate.net The selectivity ratio for the ETA receptor over the ETB receptor has been reported to be approximately 20:1. researchgate.netdovepress.com Its specificity for the endothelin system is a key characteristic. Extensive testing has shown that bosentan does not significantly interfere with the binding of over 40 other peptides, prostaglandins, ions, and neurotransmitters to their respective receptors, underscoring its targeted action on the endothelin pathway. nih.govresearchgate.net

Signal Transduction Pathway Modulation

Effects on Intracellular Calcium Mobilization

Endothelin-1 binding to its receptors, particularly the ETA receptor on vascular smooth muscle cells, typically leads to an increase in intracellular calcium concentration ([Ca2+]i), a critical step in initiating vasoconstriction. nih.govahajournals.org Pre-clinical studies have demonstrated that bosentan effectively blocks this ET-1-induced intracellular calcium mobilization. nih.gov In human pulmonary artery smooth muscle cells (HPASMCs), bosentan, along with the ETA-specific antagonist BQ123, was shown to inhibit the rise in [Ca2+]i stimulated by ET-1. nih.gov Furthermore, in HPASMCs exposed to cigarette smoke extract, which enhances the ET-1-induced calcium response, bosentan was able to reduce this exaggerated peak increase in intracellular calcium. ersnet.org

Influence on Downstream Signaling Cascades (e.g., ERK1/2, PLC)

Bosentan functions as a dual endothelin (ET) receptor antagonist, competitively inhibiting the binding of endothelin-1 (ET-1) to both ETA and ETB receptors. patsnap.comdrugbank.com This primary action at the receptor level is critical as it blocks the initiation of multiple intracellular signaling cascades that are responsible for the pathological effects of ET-1, such as vasoconstriction and cellular proliferation. patsnap.com Preclinical investigations have focused on elucidating how this receptor blockade translates into modulation of key downstream pathways, particularly the Phospholipase C (PLC) and the Extracellular signal-regulated kinase (ERK1/2) signaling cascades.

Influence on Phospholipase C (PLC) Signaling

The canonical signaling pathway for ET-1 involves its binding to ET receptors, which leads to the activation of G-proteins that subsequently stimulate Phospholipase C (PLC). nih.govmdpi.com Activated PLC cleaves the membrane phospholipid phosphatidylinositol-4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.comdovepress.com IP3 triggers the release of calcium from intracellular stores, a key event in smooth muscle cell contraction, while DAG activates Protein Kinase C (PKC), which is linked to the stimulation of cellular proliferation. mdpi.comdovepress.com By blocking the initial ET-1/receptor interaction, bosentan effectively inhibits the activation of PLC and the subsequent generation of IP3 and DAG, thereby interfering with these fundamental cellular responses. nih.gov

Influence on ERK1/2 and MAPK Signaling

The mitogen-activated protein kinase (MAPK) cascade, which includes the ERK1/2 pathway, is a pivotal signaling route for cell proliferation and growth. mdpi.com ET-1 is a known activator of this pathway. nih.gov The activation can be linked to the PLC pathway, where DAG-mediated activation of PKC can trigger the MAPK cascade. nih.gov

Preclinical studies have demonstrated that bosentan can directly modulate this pathway. In one study, ET-1 was shown to induce the phosphorylation of ERK1/2 MAPK in human pulmonary arterial smooth muscle cells (PASMCs); this effect was prevented by pre-incubation with bosentan. researchgate.net Further research into its anticancer potential revealed that bosentan caused a significant decrease in the expression of total and phosphorylated ERK1/2 (T-ERK1/2/p-ERK1/2) in a mouse model of non-small cell lung cancer. researchgate.net This suggests that bosentan's anti-proliferative effects are mediated, at least in part, through the regulation of the EGFR/ERK/c-Jun axis. researchgate.net

The tables below summarize key findings from preclinical studies on the effects of bosentan on downstream signaling.

Table 1: Effect of Bosentan on ERK1/2 Phosphorylation in Preclinical Models

| Model System | Condition | Key Finding | Citation |

|---|---|---|---|

| Human Pulmonary Arterial Smooth Muscle Cells | ET-1 stimulation with/without Bosentan pre-incubation | Bosentan prevented the additive effect of ET-1 dependent ERK1 and ERK2 phosphorylation. | researchgate.net |

Table 2: Compounds Mentioned in This Article

| Compound Name |

|---|

| Bosentan |

| Diacylglycerol (DAG) |

| Doxorubicin (B1662922) |

| Endothelin-1 (ET-1) |

| Inositol 1,4,5-trisphosphate (IP3) |

| PD98059 |

Cellular and Molecular Mechanisms of Bosentan Action

Direct Cellular Targets and Interactions

Endothelial cells are a primary site of action for Bosentan (B193191). In pathological conditions such as pulmonary arterial hypertension (PAH), endothelial dysfunction is a key feature. tandfonline.com Bosentan has been shown to improve endothelial function. ersnet.orgnih.gov In vitro studies have demonstrated that Bosentan can improve human endothelial cell function. ersnet.org Treatment with Bosentan can lead to a restoration of endothelium-mediated vasodilatory capacity. ersnet.org

The compound influences endothelial cells by modulating the expression and release of various signaling molecules. For instance, Bosentan can restore the interplay between T cells and the endothelium by affecting the expression of adhesion molecules. nih.gov In patients with systemic sclerosis-associated PAH, treatment with Bosentan led to an increase in L-selectin expression on T cells to normal levels, suggesting a restoration of T cell function. nih.gov Furthermore, Bosentan administration has been associated with a decrease in plasma markers of endothelial cell activity, indicating a beneficial effect on endothelial function. nih.govjrheum.org Specifically, it has been shown to decrease levels of nitric oxide (NO) and soluble CD40 ligand (sCD40L) after three months of therapy in patients with PAH secondary to connective tissue diseases. nih.gov

Bosentan significantly modulates the function of vascular smooth muscle cells (VSMCs), primarily by antagonizing the effects of ET-1. ET-1 promotes vasoconstriction and the proliferation and hypertrophy of VSMCs through its action on ET-A and ET-B receptors located on these cells. patsnap.comuscjournal.com By blocking these receptors, Bosentan inhibits these effects, leading to vasodilation and a reduction in vascular remodeling. patsnap.commdpi.com

Research has shown that Bosentan can inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs). atsjournals.orgnih.gov This antiproliferative effect is observed in response to stimulation by both ET-1 and platelet-derived growth factor (PDGF). atsjournals.org A key mechanism underlying this effect is the downregulation of TRPC6 channels, a type of calcium channel involved in PASMC proliferation. atsjournals.orgnih.gov This suggests that Bosentan's therapeutic action may extend beyond simple endothelin receptor blockade. atsjournals.orgnih.gov Furthermore, Bosentan has been shown to antagonize the hypertrophic effects of ET-1 on VSMCs. tandfonline.com

Bosentan's effects are not limited to the endothelin system. It also interacts with various drug transporters, which can influence its own pharmacokinetics and potential for drug-induced liver injury. Key transporters involved are the organic anion-transporting polypeptides (OATP1B1 and OATP1B3), the bile salt export pump (BSEP), and the multidrug resistance-associated protein 2 (MRP2). nih.gov

OATPs are responsible for the uptake of Bosentan from the blood into hepatocytes. nih.gov Bosentan is a substrate for OATP1B1 and OATP1B3. wikipedia.orgnih.gov Inhibition of these transporters can decrease the hepatic uptake of Bosentan. nih.gov

BSEP is a canalicular transporter responsible for the efflux of bile salts from hepatocytes into the bile. researchgate.net Bosentan has been shown to inhibit BSEP. nih.govcdnsciencepub.complos.org This inhibition can lead to the intrahepatic accumulation of bile acids, which is a potential mechanism for liver damage. nih.gov Studies using membrane vesicles have determined the IC50 value for Bosentan's inhibition of BSEP to be between 42.1 and 76.8 µM. plos.orgnih.gov

MRP2 is another canalicular efflux transporter involved in the secretion of conjugated bilirubin (B190676) and other compounds. nih.govresearchgate.net The interaction of Bosentan with MRP2 is complex. Some evidence suggests that Bosentan inhibits MRP2. nih.govcdnsciencepub.com Conversely, other studies have reported that Bosentan can stimulate MRP2-mediated transport, which might contribute to an increased bile salt-independent bile flow. researchgate.netnih.gov

Impact on Cellular Phenotypes

Bosentan has demonstrated significant effects on regulating cellular proliferation and hypertrophy, which are key components of vascular remodeling in diseases like PAH. europa.eutandfonline.com By blocking ET-1 receptors, Bosentan directly counteracts the mitogenic and hypertrophic signals mediated by endothelin. tandfonline.comuscjournal.com

In animal models of pulmonary hypertension, long-term administration of Bosentan has been shown to reverse pulmonary vascular and right ventricular hypertrophy. europa.eu In vitro studies have consistently shown that Bosentan inhibits the proliferation of PASMCs. atsjournals.orgnih.gov This antiproliferative effect is not only due to the blockade of endothelin receptors but also involves the downregulation of TRPC6 channels, indicating a broader mechanism of action. atsjournals.org Bosentan has been found to inhibit cell growth stimulated by both ET-1 and PDGF. atsjournals.org In cultured human aortic smooth muscle cells, ET-1 potentiates the proliferative effect of PDGF, an effect that is antagonized by Bosentan. tandfonline.com

Bosentan also influences cell apoptosis, although the effects can vary depending on the cell type and context. In the setting of cancer, some studies have suggested a pro-apoptotic effect. For example, in colon carcinoma cells, Bosentan has been reported to be pro-apoptotic and to sensitize cells to Fas-L-induced cell death. researchgate.net

Conversely, in other contexts, Bosentan appears to have an anti-apoptotic effect. In a study on monocrotaline-induced pulmonary hypertension in rats, Bosentan treatment was found to ameliorate apoptotic cell death. nih.gov This was associated with a significant decrease in the gene expression of caspase-3. nih.gov Similarly, in a model of spinal cord ischemic-reperfusion injury, Bosentan was found to reduce the rate of neuronal apoptosis. nih.gov This protective effect was possibly mediated through the ET-1-ETRB signaling pathway and involved changes in the expression of apoptosis-related proteins such as Bcl-2 and Bax. nih.gov Furthermore, in systemic sclerosis, Bosentan appears to exert immunomodulatory effects by promoting the apoptosis of lymphocytes, particularly T-cells. bmj.com

Anti-inflammatory and Anti-fibrotic Mechanisms

Bosentan, a dual endothelin (ET) receptor antagonist, demonstrates significant anti-inflammatory and anti-fibrotic properties. tandfonline.comnih.gov These effects are attributed to its ability to block both ET-A and ET-B receptors, thereby inhibiting the downstream signaling pathways initiated by endothelin-1 (B181129) (ET-1). tandfonline.comnih.govmedchemexpress.com ET-1 is a potent vasoconstrictor and has been implicated in the pathogenesis of inflammation and fibrosis. nih.govresearchgate.nettandfonline.com The anti-inflammatory and anti-fibrotic actions of bosentan are multifaceted, involving the modulation of cytokine production, reduction of oxidative stress, and attenuation of collagen deposition. tandfonline.comnih.gov

Bosentan has been shown to modulate the production of key inflammatory cytokines. researchgate.netresearchgate.net Research indicates that bosentan can inhibit the production of pro-inflammatory cytokines while promoting the synthesis of anti-inflammatory cytokines. researchgate.net

Specifically, bosentan treatment has been found to inhibit the production of Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netnih.gov In a mouse model of inflammation, bosentan administration significantly reduced the levels of IL-1β and TNF-α in both paw skin and spinal cord tissue. researchgate.net This inhibitory effect on pro-inflammatory cytokines is a key component of bosentan's anti-inflammatory mechanism. researchgate.netresearchgate.net

Table 1: Effect of Bosentan on Inflammatory Cytokine Production in a Mouse Model of Inflammation

| Cytokine | Effect of Bosentan | Tissue | Reference |

| IL-1β | Inhibition | Paw skin and spinal cord | researchgate.net |

| TNF-α | Inhibition | Paw skin and spinal cord | researchgate.net |

| IL-10 | Enhanced production | Paw skin and spinal cord | researchgate.net |

Bosentan exhibits antioxidant properties and has been shown to reduce markers of oxidative stress. researchgate.netnih.gov Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to inflammation and tissue damage. dovepress.com

In experimental models, bosentan has demonstrated the ability to counteract the reduction of antioxidant capacity. researchgate.net Specifically, it has been shown to inhibit the decrease in reduced glutathione (B108866) (GSH), a major intracellular antioxidant. researchgate.net Furthermore, bosentan treatment has been associated with an increase in total antioxidant capacity (TAC) in lung tissue following injury. nih.gov

Bosentan also reduces the levels of oxidative stress markers. dovepress.commdpi.com For instance, in a rat model of ischemia-reperfusion injury, bosentan significantly lowered the levels of total oxidant status (TOS). dovepress.com Another study on monocrotaline-induced pulmonary arterial hypertension in rats showed that bosentan treatment significantly lowered advanced oxidation protein products (AOPP) and fructosamine (B8680336) levels. mdpi.com These findings highlight bosentan's role in mitigating oxidative damage through both the preservation of endogenous antioxidants and the reduction of oxidant markers. researchgate.netnih.govdovepress.commdpi.com

Table 2: Effect of Bosentan on Oxidative Stress Markers

| Oxidative Stress Marker | Effect of Bosentan | Model System | Reference |

| Reduced Glutathione (GSH) | Inhibited reduction | Mouse model of inflammation | researchgate.net |

| Total Antioxidant Capacity (TAC) | Increased | Rat model of pulmonary contusion | nih.gov |

| Total Oxidant Status (TOS) | Decreased | Rat model of ischemia-reperfusion | dovepress.com |

| Advanced Oxidation Protein Products (AOPP) | Decreased | Rat model of pulmonary hypertension | mdpi.com |

| Fructosamine | Decreased | Rat model of pulmonary hypertension | mdpi.com |

A significant aspect of bosentan's mechanism of action is its ability to attenuate collagen deposition and markers of fibrosis. tandfonline.comnih.gov Fibrosis, the excessive accumulation of extracellular matrix components like collagen, leads to tissue scarring and organ dysfunction. tandfonline.com Endothelin-1 is a known promoter of fibroblast proliferation and collagen synthesis. tandfonline.comnih.gov

By blocking endothelin receptors, bosentan effectively inhibits these pro-fibrotic processes. tandfonline.comnih.gov Studies have shown that bosentan can decrease the synthesis of type I and type III collagen. tandfonline.com In a rat model of hypoxic pulmonary hypertension, bosentan treatment attenuated the increase in RV procollagen-I and total collagen expression. nih.gov

Furthermore, bosentan has been shown to reverse existing fibrosis, potentially by stimulating the expression of matrix metalloproteinase type 1 (collagenase), an enzyme that degrades collagen. tandfonline.comnih.gov In studies on systemic sclerosis dermal fibroblasts, bosentan was found to reverse their pro-fibrotic phenotype by decreasing the expression of the COL1A2 gene. nih.gov This was achieved by restoring the transcriptional repressor activity of Fli1, a transcription factor that regulates collagen gene expression. nih.gov In animal models of bleomycin-induced pulmonary fibrosis, combination therapy with bosentan resulted in reduced collagen deposition. researchgate.net

Table 3: Effect of Bosentan on Fibrosis Markers

| Fibrosis Marker | Effect of Bosentan | Model System | Reference |

| Type I and III Collagen Synthesis | Decreased | In vitro studies | tandfonline.com |

| Procollagen-I Expression | Attenuated increase | Rat model of hypoxic pulmonary hypertension | nih.gov |

| Total Collagen Expression | Attenuated increase | Rat model of hypoxic pulmonary hypertension | nih.gov |

| COL1A2 Gene Expression | Decreased | Systemic sclerosis dermal fibroblasts | nih.gov |

| Collagen Deposition | Reduced | Mouse model of bleomycin-induced pulmonary fibrosis | researchgate.net |

In Vitro and Ex Vivo Research Methodologies

Cell Culture Models for Mechanistic Studies

Cell-based assays are fundamental in dissecting the molecular interactions of Bosentan (B193191). Both primary and engineered cell lines are utilized to investigate its effects on specific cellular pathways and processes.

Primary cells, isolated directly from tissues, provide a physiologically relevant system for studying the effects of Bosentan.

Human Pulmonary Artery Smooth Muscle Cells (PASMCs): These cells are crucial for studying the pathogenesis of pulmonary arterial hypertension (PAH). Research has shown that Bosentan can inhibit the proliferation of human PASMCs. For instance, studies have demonstrated that Bosentan significantly inhibits the growth of PASMCs stimulated by platelet-derived growth factor (PDGF). This antiproliferative effect is, at least in part, attributed to the downregulation of transient receptor potential channel 6 (TRPC6) expression. In these experiments, PASMCs are cultured in a specialized smooth muscle growth medium, and proliferation is often assessed by cell counting or by measuring the uptake of [3H]thymidine.

Hepatocytes: Primary human hepatocytes are the gold standard for investigating drug metabolism and potential hepatotoxicity. Studies using cryopreserved human hepatocytes have been instrumental in understanding the interactions of Bosentan with drug-metabolizing enzymes and transporters. For example, research has explored the effects of Bosentan on cytochrome P450 (CYP) enzymes, such as CYP2C9 and CYP3A4, which are involved in its metabolism. Sandwich-cultured human hepatocytes have been used to examine the effects of Bosentan on the transport of bile acids, a key aspect of its potential for liver injury. In these models, the accumulation of Bosentan and its effect on the transport of molecules like taurocholate are measured to assess its interaction with hepatic transporters such as the bile salt export pump (BSEP) and sodium taurocholate cotransporting polypeptide (NTCP). Furthermore, "Liver-Chip" models, which co-culture primary human hepatocytes and liver sinusoidal endothelial cells, have been used to investigate species-specific differences in Bosentan's toxicity and its inhibitory effects on BSEP.

Other Primary Cells: Primary cardiomyocytes have been used to demonstrate that doxorubicin (B1662922) can induce the expression of endothelin-1 (B181129) (ET-1), an effect that can be relevant to understanding the protective mechanisms of Bosentan in certain cardiotoxicity models.

To investigate the role of specific proteins in the disposition of Bosentan, researchers utilize cell lines that have been genetically modified to express particular transporters or enzymes.

Transporter-Expressing Cell Lines:

MDCKII Cells: Madin-Darby canine kidney (MDCKII) cells are frequently used to create stable transfected cell lines. Quadruple-transfected MDCKII cells expressing OATP1B1, CYP3A4, UGT1A1, and MRP2 have been developed to study the interplay between uptake, metabolism, and efflux of Bosentan. These studies have revealed that Bosentan is a substrate for the efflux transporter MRP2 and that its glucuronide is also likely transported by MRP2.

HEK293 Cells: Human embryonic kidney (HEK293) cells overexpressing specific organic anion-transporting polypeptide (OATP) transporters, such as OATP1B1 and OATP1B3, have been used to study the inhibitory effects of other drugs, like rifampin, on Bosentan uptake. Stable cell lines expressing OATP1B1 variants have also been used to assess the functional impact of genetic polymorphisms on Bosentan uptake.

Enzyme-Expressing Cell Lines:

Cell lines expressing specific cytochrome P450 enzymes are critical for understanding the metabolic pathways of Bosentan. For example, studies with recombinant CYP2C91, CYP2C92, and CYP2C9*3 enzymes have shown that genetic variants of CYP2C9 can lead to significantly reduced metabolism of Bosentan.

Hepatoma Cell Lines:

The human hepatoma-derived HepaRG cell line is another valuable tool. These cells can differentiate into hepatocyte-like cells that express drug transporters like BSEP. Studies using HepaRG cells have provided insights into the molecular mechanisms of Bosentan-induced cholestasis, showing that it can functionally and transcriptionally suppress BSEP and alter bile acid levels.

Tissue Organ Bath Studies for Functional Assessment

Tissue-based assays provide an integrated system to study the physiological or pathological responses to Bosentan in a more complex environment than single-cell cultures.

While direct studies on isolated vessel reactivity were not the primary focus of the reviewed literature, the extensive research on Bosentan's effects on pulmonary artery smooth muscle cells and endothelial function provides a strong basis for such investigations. These assays would typically involve mounting isolated arterial rings in an organ bath to measure isometric tension. The response to vasoconstrictors (like endothelin-1) and the modulatory effects of Bosentan on these responses would be quantified. Clinical studies have assessed vascular reactivity in response to acetylcholine (B1216132) in patients treated with Bosentan, indicating its relevance in evaluating endothelial function.

Ex vivo organ perfusion systems allow for the study of drug effects in an intact organ under near-physiological conditions.

Isolated Perfused Liver: A porcine hepatic cold ischemia followed by an ex vivo perfusion model has been utilized to study the effects of Bosentan.

Biochemical and Molecular Assays

Ligand Binding Assays (e.g., Radioligand Binding)

Ligand binding assays are fundamental in determining the affinity and selectivity of Bosentan for its target receptors, the endothelin A (ETA) and endothelin B (ETB) receptors. These assays typically employ a competitive binding format using a radiolabeled ligand.

Detailed Research Findings:

In vitro studies have demonstrated that Bosentan is a competitive antagonist of endothelin-1 (ET-1) binding to both ETA and ETB receptors. medchemexpress.com Radioligand binding assays are performed using cell preparations that express these receptors, such as human smooth muscle cells (SMC) for ETA and human placenta cells for ETB. medchemexpress.com In these experiments, the ability of Bosentan to displace a radiolabeled ligand, typically 125I-labelled ET-1, from the receptors is measured. medchemexpress.com

The affinity of Bosentan is quantified by its inhibition constant (Ki) and the concentration required to inhibit 50% of the radioligand binding (IC50). Bosentan displays a higher affinity for the ETA receptor compared to the ETB receptor. medchemexpress.com For instance, in human SMC, the Ki for ETA was found to be 4.7 nM, while the Ki for ETB was 95 nM. medchemexpress.com Another study reported IC50 values for OATP1B1 and OATP1B3 of 5.0 µM and 5.2 µM, respectively. plos.org The compound also inhibited NTCP and BSEP with IC50 values of 35.6 µM and 42.1 µM, respectively. plos.org This demonstrates a clear selectivity for the ETA receptor subtype. medchemexpress.complos.org

| Target | Cell/System | Parameter | Value | Reference |

|---|---|---|---|---|

| ETA Receptor | Human Smooth Muscle Cells (SMC) | Ki | 4.7 nM | medchemexpress.com |

| ETB Receptor | Human Smooth Muscle Cells (SMC) | Ki | 41 nM | medchemexpress.com |

| ETB Receptor | Human Placenta Cells | Ki | 95 nM | medchemexpress.com |

| OATP1B1 | Transfected Cell Lines | IC50 | 5.0 µM | plos.org |

| OATP1B3 | Transfected Cell Lines | IC50 | 5.2 µM | plos.org |

| NTCP | Transfected Cell Lines | IC50 | 35.6 µM | plos.org |

| BSEP | Vesicular Assays | IC50 | 42.1 µM | plos.org |

Reporter Gene Assays for Receptor Activation

Reporter gene assays are powerful tools to study the functional consequences of receptor binding, specifically how a compound like Bosentan modulates receptor-mediated gene expression. thermofisher.com These assays link the activation of a specific signaling pathway to the expression of an easily measurable "reporter" protein, such as luciferase or beta-galactosidase. thermofisher.combiocompare.com

Detailed Research Findings:

Reporter gene assays have been utilized to investigate the effects of Bosentan on nuclear receptor activation. For example, a luciferase reporter gene-based luminescent analysis was used to assess the activation of the human Pregnane X receptor (PXR) in human HepG2 cells. medchemexpress.com In this system, the cells are engineered to express a luciferase gene under the control of a PXR-responsive promoter. An increase or decrease in luminescence upon exposure to Bosentan indicates its influence on PXR activation. Studies have shown that Bosentan can lead to the activation of nuclear receptors such as PXR, Farnesoid X receptor (FXR), and Constitutive Androstane Receptor (CAR). nih.gov This activation subsequently triggers transcriptional changes related to the regulation of bile acid metabolism, which is a key event in understanding the compound's effects at the cellular level. nih.govresearchgate.net The assay can quantify the functional activity of compounds by measuring the light produced from the luciferase reaction after treatment. indigobiosciences.comacs.org

Gene and Protein Expression Analysis (e.g., qPCR, Western Blot)

To understand the broader cellular impact of Bosentan, researchers analyze its effects on global gene and protein expression profiles. Techniques like quantitative polymerase chain reaction (qPCR) for gene expression and Western Blot for protein levels are commonly employed. nih.gov

Detailed Research Findings:

Comprehensive -omics studies have been conducted to characterize the hepatotoxic effects of Bosentan. nih.govresearchgate.net In human hepatoma-derived HepaRG cells, exposure to Bosentan resulted in significant changes at the transcriptomic and proteomic levels. nih.gov Pathway analysis of the data identified cholestasis as a primary toxicological event. nih.govresearchgate.net

Transcriptomics data revealed significant modulation of genes involved in various metabolic processes. For instance, genes for alcohol dehydrogenase enzymes (ADH1A, ADH1B) were substantially downregulated. nih.gov Proteomics analysis confirmed some of these changes at the protein level, although the fold-changes were often of a smaller magnitude. nih.gov

Ex vivo studies using lung tissue from rat models of pulmonary hypertension have also utilized these techniques. nih.gov Western blot analysis showed that treatment with Bosentan reduced the nitration of key proteins like manganese superoxide (B77818) dismutase (MnSOD) and endothelial nitric oxide synthase (eNOS). nih.gov Furthermore, Bosentan treatment was found to restore MnSOD activity and increase the phosphorylation of eNOS at Ser1177, indicating a rescue of endothelial function. nih.gov These analyses provide direct evidence of Bosentan's impact on specific protein expression and post-translational modifications. nih.gov

| Gene Name | Family | Gene Expression (Fold Change) | Protein Expression (Fold Change) | Reference |

|---|---|---|---|---|

| ADH1A | Alcohol Dehydrogenase 1A | -12.39 | -1.52 | nih.gov |

| ADH1B | Alcohol Dehydrogenase 1B | -11.59 | -1.31 | nih.gov |

| AKR1B10 | Aldo-Keto Reductase Family 1 Member B10 | 15.83 | 2.06 | nih.gov |

| CYP2B6 | Cytochrome P450 Family 2 Subfamily B Member 6 | 11.05 | 1.54 | nih.gov |

| FABP1 | Fatty Acid Binding Protein 1 | -2.28 | -1.34 | nih.gov |

| HMGCS1 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 1 | -2.19 | -1.28 | nih.gov |

Investigation in Pre Clinical Animal Models

Development and Characterization of Disease Models for Bosentan (B193191) Research

Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Models

The monocrotaline (B1676716) (MCT)-induced pulmonary arterial hypertension (PAH) model in rats is a frequently utilized pre-clinical model for studying the pathophysiology of PAH and evaluating potential therapeutic agents like bosentan. nih.gov Monocrotaline, a pyrrolizidine (B1209537) alkaloid, induces endothelial cell injury in the pulmonary vasculature, leading to a cascade of events that closely mimics human PAH. nih.gov This includes pulmonary vascular remodeling, increased pulmonary vascular resistance, and subsequent compensatory right ventricular hypertrophy, which can ultimately progress to right heart failure and mortality. nih.gov

In this model, the administration of bosentan has been shown to attenuate several key pathological features of the disease. For instance, studies have demonstrated that bosentan treatment can significantly reduce the increase in mean pulmonary arterial pressure and right ventricular (RV) hypertrophy. nih.goversnet.org Furthermore, bosentan has been observed to improve survival rates in MCT-treated rats. nih.gov The model also allows for the investigation of molecular and cellular mechanisms. For example, research has indicated that bosentan can decrease plasma concentrations of norepinephrine (B1679862) and B-type natriuretic peptide (BNP), which are markers of neurohormonal activation and cardiac stress, respectively. nih.gov Additionally, bosentan has been shown to have anti-inflammatory effects and can reduce apoptosis of endothelial cells in this model. nih.gov

The MCT model, while being an acute toxic model of vascular injury, provides a robust and reproducible platform to study the effects of endothelin receptor antagonism with bosentan on the development and progression of PAH. nih.govnih.gov

Chronic Hypoxia-Induced Pulmonary Hypertension Models

The chronic hypoxia-induced model of pulmonary hypertension is another critical tool for investigating the effects of bosentan. This model is considered particularly relevant for studying pulmonary hypertension associated with conditions like chronic obstructive pulmonary disease (COPD), sleep-disordered breathing, and other parenchymal lung diseases. nih.gov In this model, animals, typically rats, are exposed to a low-oxygen environment (e.g., 10% O2) for an extended period. physiology.org This sustained hypoxia triggers pulmonary vasoconstriction, vascular remodeling, and right heart hypertrophy, key features of pulmonary hypertension. nih.govphysiology.org

Research using this model has demonstrated that bosentan can both prevent and reverse the pathological changes associated with chronic hypoxia. When administered prior to hypoxic exposure, bosentan has been shown to completely block the development of pulmonary hypertension and attenuate right heart hypertrophy and vascular remodeling. physiology.org Importantly, when treatment is initiated after the establishment of hypoxia-induced pulmonary hypertension, bosentan has been found to significantly reverse the condition, leading to a reduction in pulmonary artery pressure, right heart hypertrophy, and vascular remodeling, even with continued exposure to hypoxia. physiology.org

Furthermore, studies have shown that bosentan treatment in hypoxic rats can attenuate the increase in right ventricular mass and collagen expression, potentially through the alteration of protein kinase C delta (PKCδ) activity. nih.gov The model has also been instrumental in demonstrating that bosentan's effects are largely confined to the pulmonary circulation, with no significant alterations in systemic arterial pressure. nih.govphysiology.org

Inflammation and Pain Models (e.g., Superoxide (B77818) Anion-Induced)

Bosentan's therapeutic potential extends beyond pulmonary hypertension, with studies investigating its role in inflammation and pain. A key model utilized in this area is the superoxide anion-induced inflammation and pain model in mice. researchgate.netspringermedizin.de In this model, the injection of a superoxide anion donor, such as potassium superoxide, triggers a localized inflammatory response characterized by pain, edema, and neutrophil infiltration. researchgate.netspringermedizin.de Superoxide anions are known to be produced in large quantities during inflammation and contribute to the production of pro-inflammatory cytokines. researchgate.netspringermedizin.de

Studies using this model have revealed that bosentan can effectively inhibit multiple facets of the inflammatory cascade. Treatment with bosentan has been shown to reduce mechanical and thermal hyperalgesia, as well as overt pain-like behaviors. researchgate.netspringermedizin.de It also attenuates paw edema and myeloperoxidase activity, which is a marker for neutrophil presence. researchgate.netspringermedizin.de

Mechanistically, bosentan has been found to inhibit the production of pro-inflammatory cytokines like interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in both the paw skin and spinal cord. researchgate.netspringermedizin.de Concurrently, it enhances the production of the anti-inflammatory cytokine interleukin-10 (IL-10). researchgate.netspringermedizin.de Furthermore, bosentan has been shown to counteract the reduction in antioxidant capacity induced by superoxide anions. researchgate.netspringermedizin.de These findings suggest that the inflammatory and pain responses triggered by superoxide anions are at least partially dependent on the endothelin system and can be effectively modulated by bosentan. researchgate.net

Pulmonary Fibrosis Models (e.g., Bleomycin-Induced)

The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized animal model for studying idiopathic pulmonary fibrosis (IPF) and evaluating potential anti-fibrotic therapies like bosentan. tandfonline.comnih.goversnet.org In this model, intratracheal instillation of the anti-cancer drug bleomycin (B88199) induces lung injury, followed by an inflammatory phase that progresses to excessive extracellular matrix deposition and fibrosis. nih.goversnet.org

Research in this model has demonstrated that bosentan can attenuate both the inflammatory and fibrotic stages of the disease. tandfonline.comnih.gov When administered preventatively, bosentan has been shown to reduce the infiltration of inflammatory cells, decrease lung edema, and lower myeloperoxidase activity in the early inflammatory phase. tandfonline.comtandfonline.com In the later fibrotic phase, bosentan treatment has been associated with a reduction in collagen deposition, a key hallmark of fibrosis. nih.govtandfonline.com This is further supported by findings of decreased expression of α-smooth muscle actin (α-SMA) and collagen I and III genes. tandfonline.com

Mechanistically, bosentan has been shown to ameliorate oxidative stress by enhancing the activities of superoxide dismutase (SOD) and catalase, which are typically reduced following bleomycin administration. tandfonline.com It has also been observed to modulate the levels of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), which play a crucial role in tissue remodeling and fibrosis. nih.gov Some studies have also explored the combination of bosentan with other agents, such as imatinib, and found enhanced protective effects against bleomycin-induced inflammation and fibrosis compared to monotherapy. tandfonline.comtandfonline.com

Mechanistic Exploration within Animal Models

Assessment of Pulmonary and Systemic Hemodynamics (excluding clinical efficacy interpretation)

The investigation of bosentan in various animal models has provided significant insights into its hemodynamic effects on both the pulmonary and systemic circulations. In the monocrotaline-induced PAH model, bosentan has been shown to significantly attenuate the rise in mean pulmonary arterial pressure. nih.gov In some studies, this was achieved without a significant alteration in systemic systolic blood pressure. nih.gov However, other research has indicated that bosentan can normalize systemic hemodynamics. nih.govresearchgate.net

In chronic hypoxia-induced pulmonary hypertension models, bosentan has been observed to prevent and reverse the increase in pulmonary artery pressure. physiology.org Notably, these effects on the pulmonary circulation were not accompanied by changes in systemic arterial pressure. physiology.org One study in a normobaric hypoxia model in rats found that while bosentan attenuated the hypoxia-induced increase in right ventricular mass, it did not cause a statistically significant difference in right ventricular systolic pressure (RVSP) between the bosentan-treated and vehicle-treated hypoxic groups. nih.gov Mean carotid arterial pressures were also not significantly altered by bosentan treatment in this model. nih.gov

In a neonatal piglet model of hypoxia-reoxygenation, bosentan attenuated the increase in pulmonary vascular resistance during hypoxia and after reoxygenation. nih.gov In a study comparing fasudil, bosentan, and sildenafil (B151) in a monocrotaline-induced PAH rat model, bosentan did not significantly reduce right ventricular systolic pressure or mean pulmonary arterial pressure when administered in a reversal setting. ersnet.org

The following tables summarize key hemodynamic findings from various preclinical studies:

Table 1: Hemodynamic Effects of Bosentan in Monocrotaline-Induced PAH in Rats

| Parameter | Control | Monocrotaline (MCT) | MCT + Bosentan | Source |

| Mean Pulmonary Arterial Pressure (mmHg) | - | Increased | Significantly attenuated increase | nih.gov |

| Right Ventricle Wall Thickness | Normal | Increased | Prevented increase | nih.gov |

| Systemic Systolic Blood Pressure | Unchanged | Unchanged | Unchanged | nih.gov |

| Heart Rate | - | - | Reduced compared to MCT group | nih.gov |

This table presents a summary of findings and does not represent a direct meta-analysis.

Table 2: Hemodynamic Effects of Bosentan in Chronic Hypoxia-Induced Pulmonary Hypertension in Rats

| Parameter | Normoxia | Hypoxia | Hypoxia + Bosentan | Source |

| Pulmonary Artery Pressure (mmHg) | Normal | 36 ± 1 | 25 ± 1 (Reversal) | physiology.org |

| Right Ventricular Systolic Pressure (mmHg) | - | 72.1 ± 4.3 | 64.5 ± 5.0 | nih.gov |

| Mean Carotid Arterial Pressure | Not significantly altered | Not significantly altered | Not significantly altered | nih.gov |

This table presents a summary of findings and does not represent a direct meta-analysis.

Histopathological Examination of Organ Remodeling (e.g., vascular hypertrophy, cardiac remodeling)

In preclinical animal models, the administration of bosentan has been associated with significant attenuation of organ remodeling, particularly in the context of cardiovascular diseases like pulmonary hypertension and heart failure. tandfonline.comtandfonline.com Histopathological examinations of tissues from these models reveal that bosentan can prevent or reduce the structural changes that characterize these conditions, such as vascular hypertrophy and cardiac remodeling. tandfonline.com

Studies in rat models of pulmonary hypertension induced by chronic hypoxia have demonstrated that bosentan treatment can attenuate the development of right ventricular hypertrophy (RVH). nih.gov In one such study, while hypoxia led to a marked increase in RV mass, bosentan administration significantly mitigated this effect. nih.gov The increase in the ratio of right ventricular weight to body weight and the ratio of the right ventricle to the left ventricle plus septum (Fulton index) were both lessened in animals treated with bosentan. nih.gov For instance, in hypoxic rats, the RV/(LV+S) ratio was 0.50 ± 0.02 in the vehicle-treated group, whereas it was significantly lower at 0.43 ± 0.02 in the bosentan-treated group. nih.gov

Similarly, in a rat model of chronic heart failure resulting from myocardial infarction, long-term treatment with bosentan was found to significantly reduce the density of collagen in the left ventricle. tandfonline.com In hypertensive rat models, bosentan has been shown to decrease perivascular and interstitial fibrosis. tandfonline.com

Further investigations in a bleomycin-induced pulmonary hypertension rat model, which is considered non-vasoreactive, compared the effects of bosentan and another endothelin receptor antagonist, macitentan (B1675890). In this model, bosentan did not produce a statistically significant reduction in right ventricular hypertrophy or cardiomyocyte size. nih.gov This suggests that the efficacy of bosentan on cardiac remodeling may vary depending on the specific underlying pathology of the animal model. nih.gov However, in other models like those induced by hypoxia, bosentan clearly inhibits RVH and the expression of profibrotic markers like procollagen-I. nih.gov

Table 1: Effect of Bosentan on Right Ventricular Hypertrophy in a Chronic Hypoxia Rat Model

| Parameter | Normoxia/Vehicle | Hypoxia/Vehicle | Hypoxia/Bosentan |

|---|---|---|---|

| RV/Body Weight (mg/g) | 0.5 ± 0.03 | 1.2 ± 0.06 | 1.0 ± 0.05 |

| RV/(LV+S) Weight (Fulton Index) | 0.26 ± 0.01 | 0.50 ± 0.02 | 0.43 ± 0.02 |

Data adapted from a study on adult Sprague Dawley rats exposed to normoxia or hypoxia (FiO2: 10%) for 3 weeks. nih.gov

Biomarker Analysis in Animal Biofluids and Tissues (e.g., ET-1 levels)

Analysis of biomarkers in preclinical animal models provides insight into the mechanisms by which bosentan exerts its therapeutic effects. A key biomarker influenced by bosentan is endothelin-1 (B181129) (ET-1), the peptide whose receptors it blocks. nih.gov In an experimental rat model of pulmonary contusion induced by blunt thoracic trauma, ET-1 levels in lung tissue were significantly elevated compared to control animals. nih.gov Treatment with bosentan effectively reduced these elevated ET-1 levels, bringing them to values not significantly different from the control group. nih.gov

Beyond ET-1, bosentan has been shown to modulate other biomarkers related to inflammation and oxidative stress. In the same pulmonary contusion model, bosentan treatment led to a decrease in inflammatory markers such as nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov It also reduced levels of hypoxia-inducible factor-1 alpha (HIF-1α) and the pro-oxidant antioxidant balance (PAB), while increasing the total antioxidant capacity (TAC) in lung tissues. nih.govnih.gov

In a rat model of skeletal muscle ischemia-reperfusion injury, bosentan administration resulted in significantly higher levels of total antioxidant status (TAS) and lower levels of total oxidant status (TOS) and oxidative stress index (OSI) in muscle tissue compared to the untreated ischemia-reperfusion group. researchgate.net

Furthermore, at the tissue level, bosentan has been observed to affect markers of fibrosis. In rats with hypoxia-induced pulmonary hypertension, bosentan treatment attenuated the increase in right ventricular procollagen-I and total collagen expression, which are key components of tissue fibrosis. nih.gov

Table 2: Effect of Bosentan on Lung Tissue Biomarkers in a Rat Pulmonary Contusion Model

| Biomarker | Control Group | Pulmonary Contusion (7 days) | Pulmonary Contusion + Bosentan (7 days) |

|---|---|---|---|

| ET-1 (pg/mg protein) | 198.67 ± 23.58 | 254.86 ± 22.05 | 204.00 ± 14.46 |

Data represents mean ± standard deviation from lung tissue homogenates. nih.gov

Table 3: Effect of Bosentan on Oxidative Stress Biomarkers in a Rat Ischemia-Reperfusion Model

| Biomarker | Ischemia-Reperfusion (IR) Group | Bosentan + IR Group |

| Total Antioxidant Status (TAS, mmol/L) | 0.59 ± 0.10 | 1.03 ± 0.18 |

| Total Oxidant Status (TOS, IU/mg) | 2.86 ± 0.43 | 1.97 ± 0.39 |

| Data represents mean ± standard deviation from skeletal muscle tissue. researchgate.net |

Comparative Studies with Other Endothelin Receptor Antagonists in Pre-clinical Models

Comparative studies in preclinical models have been conducted to evaluate the pharmacological profile of bosentan against other endothelin receptor antagonists (ERAs), such as macitentan and ambrisentan (B1667022). These studies highlight differences in receptor binding kinetics, tissue penetration, and in vivo efficacy. nih.govdovepress.comnih.gov

Macitentan was developed by modifying the structure of bosentan to enhance tissue distribution and receptor binding properties. dovepress.comnih.gov Preclinical studies have shown that macitentan exhibits a slower dissociation from endothelin receptors compared to bosentan, with a receptor occupancy half-life that is 15-fold longer. dovepress.com This leads to a more sustained and effective blockade of the receptors. dovepress.comnih.gov

In head-to-head studies in hypertensive Dahl salt-sensitive rats and pulmonary hypertensive bleomycin-treated rats, macitentan demonstrated superior efficacy. nih.govresearchgate.net When macitentan was administered on top of a maximally effective dose of bosentan, it produced a further significant decrease in mean arterial blood pressure and mean pulmonary artery pressure. nih.govresearchgate.net Conversely, administering bosentan on top of a maximal dose of macitentan resulted in no additional pressure reduction. nih.govresearchgate.net

In a comparative study using the bleomycin rat model of non-vasoreactive pulmonary hypertension, macitentan was significantly more effective than bosentan at preventing pulmonary vascular remodeling and right ventricular hypertrophy. nih.gov While macitentan significantly reduced pulmonary arterial wall thickening and cardiomyocyte size, bosentan showed no significant effect on these parameters in this specific model. nih.gov

The selectivity for endothelin receptor subtypes also differs among ERAs. Bosentan is a dual antagonist, blocking both ETA and ETB receptors with a selectivity ratio for the ETA receptor of approximately 20:1. dovepress.com In comparison, macitentan has a higher selectivity ratio of 50:1, while ambrisentan is a selective ETA receptor antagonist with a selectivity ratio of about 200:1. dovepress.com These pharmacological differences may underlie the varying efficacy and profiles observed in preclinical models.

Table 4: Comparative Efficacy of Bosentan and Macitentan in Hypertensive Animal Models

| Animal Model | Intervention | Observed Outcome |

|---|---|---|

| Dahl Salt-Sensitive Hypertensive Rats | Macitentan added on top of maximal bosentan dose | Further decrease in Mean Arterial Pressure by 19 mmHg. nih.govresearchgate.net |

| Bleomycin-Induced Pulmonary Hypertensive Rats | Macitentan added on top of maximal bosentan dose | Further decrease in Mean Pulmonary Artery Pressure by 4 mmHg. nih.govresearchgate.net |

This table summarizes the add-on effect of macitentan over bosentan in two distinct preclinical models of hypertension. nih.govresearchgate.net

Metabolic Pathways and Pre Clinical Pharmacokinetics of Bosentan

Identification of Metabolic Enzymes and Pathways

The metabolism of bosentan (B193191) is a complex process predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with contributions from other enzyme systems.

Cytochrome P450 (CYP) Mediated Metabolism (e.g., CYP3A4, CYP2C9)

The primary enzymes responsible for the phase I metabolism of bosentan are CYP3A4 and CYP2C9. fda.govdrugbank.comresearchgate.netnih.goveuropa.eu These enzymes are involved in the oxidative metabolism of the parent compound. Studies have shown that both CYP3A4 and CYP2C9 contribute significantly to the formation of bosentan's metabolites. researchgate.netnih.gov In fact, it has been estimated that CYP3A4 accounts for approximately 60% and CYP2C9 for 40% of bosentan's metabolism in hepatic microsomes. nih.gov Bosentan is not only a substrate but also an inducer of CYP3A4 and CYP2C9, which can lead to auto-induction and a decrease in its own plasma concentrations upon repeated administration. fda.govresearchgate.netnih.govclevelandclinicmeded.com This induction can also affect the metabolism of other co-administered drugs that are substrates for these enzymes. nih.govclevelandclinicmeded.com

Role of Other Enzyme Systems (e.g., UGT1A1)

In addition to the primary role of CYP enzymes, Phase II metabolism, specifically glucuronidation, has been identified as a relevant pathway for bosentan. In vitro studies have demonstrated that bosentan can be directly glucuronidated by the enzyme UGT1A1. nih.govnih.govscispace.comresearchgate.net This process forms a bosentan glucuronide, which can then be exported from the cell. nih.govnih.gov This direct glucuronidation represents an additional metabolic clearance route for the parent drug. nih.gov

Metabolite Identification and Characterization

The metabolism of bosentan results in the formation of three main metabolites. fda.govresearchgate.neteuropa.eu

Structures of Major Metabolites (e.g., Ro 48-5033, Ro 47-8634, Ro 64-1056)

The three principal metabolites of bosentan identified are:

Ro 48-5033 : Formed through hydroxylation of the t-butyl group of bosentan. psu.edu

Ro 47-8634 : Results from the O-demethylation of the phenolic methyl ether of bosentan. psu.edu

Ro 64-1056 : This is a secondary metabolite formed by the hydroxylation and O-demethylation of bosentan. psu.edu Ro 48-5033 can be metabolized to Ro 64-1056 through O-demethylation, and Ro 47-8634 can be hydroxylated to form Ro 64-1056. nih.gov

Pharmacological Activity Assessment of Metabolites

| Compound | IC50 on ETA (µM) | IC50 on ETB (µM) | pA2 |

|---|---|---|---|

| Bosentan | 0.08 | 0.16 | 7.4 |

| Ro 48-5033 | 0.18 | 0.39 | 7.1 |

| Ro 47-8634 | 26.1 | 5.5 | n.m. |

| Ro 64-1056 | 2.5 | 5.3 | n.m. |

n.m. - not measured

Pre-clinical Absorption, Distribution, and Excretion Studies

The pharmacokinetic profile of bosentan has been characterized in various pre-clinical and clinical studies.

Following oral administration, bosentan is absorbed relatively quickly, with peak plasma concentrations (Tmax) reached in approximately 3 to 5 hours. researchgate.netdrugbank.compatsnap.com The absolute bioavailability is estimated to be around 50%. drugbank.comresearchgate.neteuropa.eudrugbank.com

Bosentan is highly bound to plasma proteins, primarily albumin, with a binding percentage greater than 98%. fda.govdrugbank.comresearchgate.net The volume of distribution at steady-state (Vss) has been determined to be about 18 liters. fda.goveuropa.eu

Bosentan is extensively metabolized in the liver and is primarily eliminated through biliary excretion of its metabolites. fda.govdrugbank.comresearchgate.net Following a single oral dose, approximately 94% of the administered radioactivity is recovered in the feces, with about 30% being unchanged bosentan. fda.gov Less than 3% of an oral dose is excreted in the urine. europa.euresearchgate.net The terminal elimination half-life of bosentan is approximately 5.4 hours. researchgate.neteuropa.eudrugbank.com

| Parameter | Value | Source |

|---|---|---|

| Absolute Bioavailability | ~50% | drugbank.comresearchgate.neteuropa.eudrugbank.com |

| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | researchgate.netdrugbank.compatsnap.com |

| Plasma Protein Binding | >98% (mainly albumin) | fda.govdrugbank.comresearchgate.net |

| Volume of Distribution (Vss) | ~18 L | fda.goveuropa.eu |

| Elimination Half-life (t1/2) | ~5.4 hours | researchgate.neteuropa.eudrugbank.com |

| Primary Route of Elimination | Biliary excretion of metabolites | fda.govdrugbank.comresearchgate.net |

| Fecal Excretion (% of oral dose) | ~94% (30% as unchanged drug) | fda.gov |

| Urinary Excretion (% of oral dose) | <3% | europa.euresearchgate.net |

Tissue Distribution and Protein Binding in Animal Models

Bosentan exhibits high affinity for plasma proteins, with over 98% being bound, primarily to albumin. europa.eu It does not readily penetrate erythrocytes. europa.euhres.ca The volume of distribution (Vss) has been determined to be approximately 18 liters following a 250 mg intravenous dose in humans. europa.eu

In animal models, bosentan has demonstrated the ability to bind to endothelin (ET-1) receptors in various tissues. Oral administration in rats led to a notable decrease in specific [¹²⁵I]ET-1 binding in the lung, kidney, and bladder, indicating significant in vivo receptor binding in these tissues. jst.go.jp For instance, at a dose of 100 mg/kg, significant reductions in ET-1 binding were observed in the rat lung (29.9% to 32.3%) and kidney (49.0% to 56.2%) at 1, 3, and 6 hours post-administration. jst.go.jp However, significant binding was not observed in the heart and cerebral cortex at this dose. jst.go.jp

Studies comparing bosentan with other endothelin receptor antagonists have provided further insights into its tissue distribution. In a rat model of non-vasoreactive pulmonary hypertension, higher radioactivity from radiolabeled bosentan was found in cuboidal cells and bronchiole smooth muscles compared to the general lung tissue. nih.gov In animal models of pulmonary hypertension, chronic oral administration of bosentan has been shown to reduce pulmonary vascular resistance and reverse pulmonary vascular and right ventricular hypertrophy. europa.eueuropa.eu Furthermore, in a model of pulmonary fibrosis, bosentan reduced collagen deposition in the lungs. europa.eueuropa.eu Some research suggests that the clinical efficacy of bosentan for certain conditions like interstitial lung disease might be limited by its relatively low tissue distribution, which is estimated to be around 1%. nih.gov

Table 1: In Vivo [¹²⁵I]ET-1 Binding in Rat Tissues After Oral Administration of Bosentan (100 mg/kg)

| Time Post-Administration | Lung (% Decrease) | Kidney (% Decrease) |

| 1 hour | 29.9 | 49.0 |

| 3 hours | 32.3 | 56.2 |

| 6 hours | 26.0 | 45.9 |

Data sourced from a study on endothelin-1 (B181129) receptor characterization in rat tissues. jst.go.jp

Elimination Routes (e.g., Biliary Excretion)

The primary route of elimination for bosentan is through hepatic metabolism followed by biliary excretion. europa.eueuropa.eunih.gov After metabolism in the liver by cytochrome P450 (CYP) isoenzymes, specifically CYP2C9 and CYP3A4, the resulting metabolites are excreted mainly via the bile. europa.eunih.gov Less than 3% of an orally administered dose is recovered in the urine. europa.eu

Auto-induction Phenomena of Metabolizing Enzymes

Bosentan is a known inducer of its own metabolism, a phenomenon referred to as auto-induction. europa.euclevelandclinicmeded.com It induces the cytochrome P450 isoenzymes CYP2C9 and CYP3A4, and potentially CYP2C19 as well. europa.euclevelandclinicmeded.commedsinfo.com.au This leads to a gradual decrease in its plasma concentrations upon multiple dosing. europa.eueuropa.eu

Following repeated administration, plasma concentrations of bosentan can decrease to 50-65% of the levels observed after a single dose. europa.eu This reduction is attributed to the increased clearance of the drug from systemic circulation due to the induction of metabolizing liver enzymes. nih.gov Steady-state concentrations are typically reached within 3 to 5 days of initiating treatment. europa.euhres.caeuropa.eu Studies in healthy volunteers have shown that during a one-week oral treatment period, dose-dependent decreases in bosentan plasma concentrations (AUC) ranged from 37% to 60% for doses between 100 mg and 1000 mg, respectively. nih.gov Similarly, with multiple doses of 62.5 mg twice daily, exposure to bosentan decreased by 33%. nih.gov

Drug-Drug Interactions at the Metabolic Level (Pre-clinical Relevance)

Bosentan's role as an inducer of CYP2C9 and CYP3A4 enzymes gives it a significant potential for drug-drug interactions at the metabolic level. europa.euclevelandclinicmeded.com This induction can lead to decreased plasma concentrations and potentially altered efficacy of co-administered drugs that are substrates for these enzymes. europa.eumedsinfo.com.au

Conversely, inhibitors of CYP2C9 and CYP3A4 can increase the plasma concentration of bosentan. europa.eu For example, the potent CYP3A4 inhibitor ketoconazole (B1673606) has been shown to cause a two-fold increase in bosentan plasma concentrations. nih.govclevelandclinicmeded.com Co-administration with fluconazole, which primarily inhibits CYP2C9 and to a lesser extent CYP3A4, could also lead to significant increases in bosentan plasma levels. europa.eu